Kinase Inhibition Profile: Indirubin vs. Indirubin-3'-monoxime (I3M) and 6-Bromoindirubin-3'-oxime (BIO)
Indirubin (Standard) demonstrates moderate inhibitory activity against CDKs and GSK-3β, with reported IC50 values of 5.5 μM for CDK5, 9 μM for CDK1, and 600 nM for GSK-3β . In stark contrast, its 3'-monoxime derivative, indirubin-3'-monoxime (I3M), exhibits approximately 27-fold greater potency against GSK-3β (IC50 = 22 nM) and over 30-fold greater potency against CDK1 (IC50 = 180 nM) . Furthermore, the 6-bromo derivative, BIO, achieves a GSK-3α/β IC50 of 5 nM, which is over 100-fold more potent than the parent compound . This data demonstrates that the parent indirubin scaffold provides a unique, moderately potent baseline that is essential for studying the effects of specific substitutions on kinase selectivity.
| Evidence Dimension | Kinase inhibition potency (GSK-3β) |
|---|---|
| Target Compound Data | IC50 = 600 nM |
| Comparator Or Baseline | Indirubin-3'-monoxime (I3M): IC50 = 22 nM; 6-Bromoindirubin-3'-oxime (BIO): IC50 = 5 nM |
| Quantified Difference | I3M is 27-fold more potent; BIO is 120-fold more potent. |
| Conditions | In vitro kinase assay; specific assay details may vary across studies. |
Why This Matters
For researchers investigating the structure-activity relationship (SAR) of indirubins, the parent compound is the indispensable control; using a more potent derivative like I3M or BIO would obscure the true baseline activity of the core scaffold.
